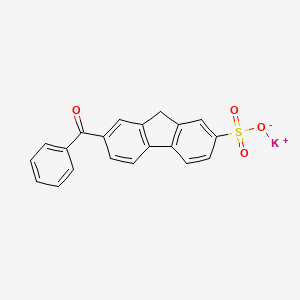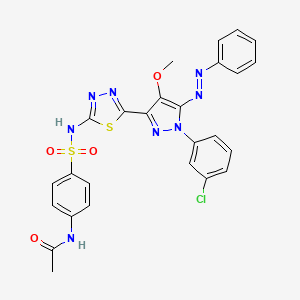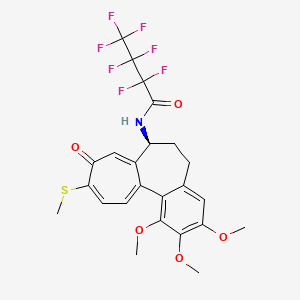
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its unique combination of fluorinated butanamide and a substituted benzo(a)heptalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic synthesis. The process may start with the preparation of the fluorinated butanamide backbone, followed by the introduction of the benzo(a)heptalene moiety through a series of coupling reactions. Key reaction conditions include the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative, while reduction of the oxo group would yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific molecular pathways, offering potential benefits in the treatment of diseases.
Industry
In industry, the compound could be used in the development of advanced materials. Its fluorinated backbone may impart desirable properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated butanamides and substituted benzo(a)heptalenes. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of Butanamide, 2,2,3,3,4,4,4-heptafluoro-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)- lies in its specific combination of functional groups and fluorinated backbone. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
187086-15-3 |
|---|---|
Fórmula molecular |
C24H22F7NO5S |
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]butanamide |
InChI |
InChI=1S/C24H22F7NO5S/c1-35-16-9-11-5-7-14(32-21(34)22(25,26)23(27,28)24(29,30)31)13-10-15(33)17(38-4)8-6-12(13)18(11)20(37-3)19(16)36-2/h6,8-10,14H,5,7H2,1-4H3,(H,32,34)/t14-/m0/s1 |
Clave InChI |
KGYRXFCCICTDIH-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC |
SMILES canónico |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



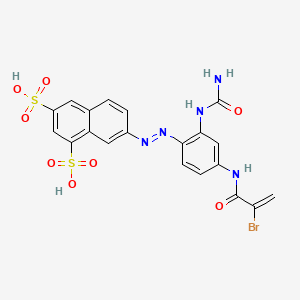
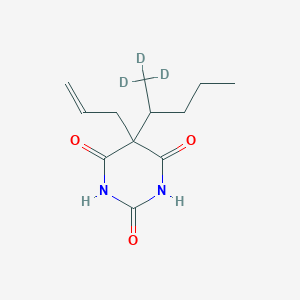
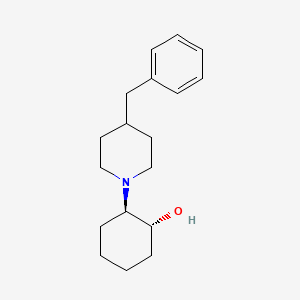

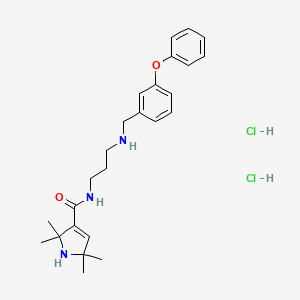
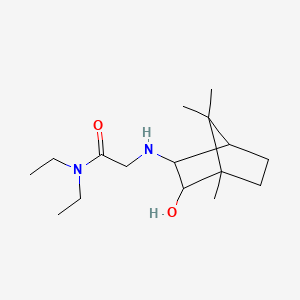




![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
